Aplysistatin

cytotoxicity anticancer screening marine natural products

Aplysistatin (CAS 62003-89-8) is a brominated sesquiterpene lactone first isolated from the sea hare *Aplysia angasi* and later identified in red algae of the genus *Laurencia*. It belongs to the monocyclofarnesol-derived class of marine terpenoids, sharing a core scaffold with closely related analogs such as palisadin A, palisadin B, and 5-acetoxypalisadin B.

Molecular Formula C15H21BrO3
Molecular Weight 329.23 g/mol
CAS No. 62003-89-8
Cat. No. B1665145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAplysistatin
CAS62003-89-8
SynonymsAplysistatin
Molecular FormulaC15H21BrO3
Molecular Weight329.23 g/mol
Structural Identifiers
SMILESCC1(C(CCC2(C1CC=C3C(O2)COC3=O)C)Br)C
InChIInChI=1S/C15H21BrO3/c1-14(2)11-5-4-9-10(8-18-13(9)17)19-15(11,3)7-6-12(14)16/h4,10-12H,5-8H2,1-3H3
InChIKeyBEMNKPXNGWTBLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Aplysistatin (CAS 62003-89-8): A Halogenated Sesquiterpene Lactone for Specialized Bioactivity Research


Aplysistatin (CAS 62003-89-8) is a brominated sesquiterpene lactone first isolated from the sea hare *Aplysia angasi* and later identified in red algae of the genus *Laurencia* [1]. It belongs to the monocyclofarnesol-derived class of marine terpenoids, sharing a core scaffold with closely related analogs such as palisadin A, palisadin B, and 5-acetoxypalisadin B [2]. Aplysistatin is distinguished by its bromine substitution pattern and fused furo-benzoxepinone ring system, which confer distinct polarity and reactivity profiles relative to its in-class counterparts [1].

Why Palisadin A or Palisadin B Cannot Substitute for Aplysistatin in Target-Focused Studies


Although aplysistatin, palisadin A, and palisadin B share a common monocyclofarnesol backbone, their bioactivity landscapes diverge substantially across cancer cell lines and microbial strains, making simple substitution scientifically unsound [1]. Aplysistatin demonstrates selective cytotoxicity against MDA-MB-231 (breast cancer) and RD (rhabdomyosarcoma) cells, whereas palisadin A and B are inactive against these lines [1]. Conversely, palisadin A exhibits superior broad-spectrum antimicrobial inhibition (>83% inhibition) compared to aplysistatin's more modest activity (>27% inhibition) [2]. These non-overlapping activity profiles mean that experimental outcomes are directly tied to the specific halogenated sesquiterpene selected; replacing aplysistatin with a generic 'palisadin-type' compound will yield fundamentally different results in anticancer versus antimicrobial screening campaigns.

Quantitative Comparative Evidence for Aplysistatin Against Closest Structural Analogs


Head-to-Head Cytotoxicity: Aplysistatin Shows Broader Cancer Cell Line Activity Than Palisadin A and B

In a direct head-to-head comparison using the same assay conditions, aplysistatin exhibited a broader spectrum of anticancer activity than palisadin A and palisadin B. All three compounds were active against Hep-G2 (liver cancer) cells, but only aplysistatin showed additional cytotoxic effects against the MDA-MB-231 (breast cancer) and RD (rhabdomyosarcoma) cell lines [1].

cytotoxicity anticancer screening marine natural products

Structured Comparison of Antimicrobial MIC Values Against Pathogenic Bacteria

Aplysistatin and its analogs were tested simultaneously against two pathogenic bacterial strains. Aplysistatin and palisadin A exhibited identical MIC values against *Vibrio harveyi* (250 µg/mL) and *Edwardsiella ictalurid* (500 µg/mL), while palisadin B was not reported to have antimicrobial activity under these conditions [1].

antimicrobial MIC determination aquaculture pathogens

Anti-inflammatory Selectivity: Aplysistatin Inhibits NO and PGE2 Production While Palisadin A Does Not

In LPS-stimulated RAW 264.7 macrophages, aplysistatin significantly inhibited nitric oxide (NO) production and prostaglandin-E2 (PGE2) production by suppressing iNOS and COX-2 expression, whereas palisadin A and 5-acetoxypalisadin B did not exhibit this anti-inflammatory activity under the same experimental conditions [1].

anti-inflammatory iNOS COX-2 RAW 264.7

Cholinesterase Inactivity Profile: Aplysistatin and Analogs Share Negative Data, Narrowing Application Scope

In a study evaluating cholinesterase inhibitory potential for Alzheimer's disease applications, aplysistatin, palisadin A, and 5-acetoxypalisadin B all failed to exhibit acetylcholinesterase (AChE) or butyrylcholinesterase (BChE) inhibition, despite the crude *Laurencia snackeyi* extract showing IC50 values of 14.45 ± 0.34 µg/mL (AChE) and 39.59 ± 0.24 µg/mL (BChE) [1]. This negative concordance across the series confirms that none of these halogenated sesquiterpenes is suitable for cholinesterase-targeted studies.

cholinesterase inhibition Alzheimer's disease neurodegeneration

Synthesis and Purity: Aplysistatin Has Established Total Synthesis Routes Lacking for Some Analogs

Aplysistatin has been successfully synthesized via biomimetic total synthesis routes, including a stereoselective, biogenetically patterned cyclization from geraniol-derived intermediates [1] and a formal synthesis via Wittig reaction of keto ester with homogeranyl triphenylphosphonium ylid [2]. These established synthetic routes enable access to material independent of natural source variability. In contrast, total synthesis routes for palisadin A and palisadin B are not as well-documented in the primary literature, limiting supply chain options for these comparators.

total synthesis biomimetic synthesis chemical procurement

Quantitative Antimicrobial Inhibition: Palisadin A Shows Superior Broad-Spectrum Activity Compared to Aplysistatin

In a comparative antimicrobial disk diffusion assay, palisadin A exhibited >83% inhibition against a panel of tested microorganisms, whereas aplysistatin showed only >27% inhibition under identical conditions [1]. 5-Acetoxypalisadin B was completely inactive. This represents an approximately 3-fold difference in broad-spectrum antimicrobial potency favoring palisadin A.

antimicrobial inhibition environmental bacteria Clostridium

Recommended Application Scenarios for Aplysistatin Based on Comparative Evidence


Breast Cancer and Rhabdomyosarcoma Cell-Based Screening

Aplysistatin is the preferred compound for anticancer screening programs targeting MDA-MB-231 (breast cancer) and RD (rhabdomyosarcoma) cell lines, where it demonstrates IC50 values of 18.86 µM and 24.22 µM respectively, while palisadin A and B show no activity at all [1]. This unique activity profile makes aplysistatin a selective probe for studying brominated sesquiterpene mechanisms in these cancer types.

Anti-inflammatory Mechanism Studies via iNOS/COX-2 Dual Inhibition

Aplysistatin is the only compound among palisadin A, 5-acetoxypalisadin B, and palisol that significantly suppresses both NO and PGE2 production through iNOS and COX-2 downregulation in LPS-stimulated RAW 264.7 macrophages [2]. Researchers investigating marine-derived NF-κB pathway modulators should specifically procure aplysistatin rather than its inactive structural analogs.

Synthetic Chemistry and Derivatization Programs

With multiple established total synthesis routes available, including biomimetic approaches from geraniol-derived intermediates [3][4], aplysistatin serves as a synthetically accessible scaffold for medicinal chemistry derivatization. Its bromine substituent and lactone ring provide handles for further functionalization not readily available in non-halogenated analogs.

Aquaculture Pathogen Antimicrobial Screening (Vibrio/Edwardsiella)

For laboratories screening against aquaculture pathogens *Vibrio harveyi* and *Edwardsiella ictalurid*, aplysistatin provides equivalent potency to palisadin A (MIC 250 µg/mL and 500 µg/mL, respectively) and can serve as an alternative or complementary screening compound [1]. Palisadin B is contraindicated for this application due to lack of antimicrobial activity.

Quote Request

Request a Quote for Aplysistatin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.